molecular formula C10H14ClNO B3056167 2-Amino-2-methyl-1-phenylpropan-1-one hydrochloride CAS No. 6946-08-3

2-Amino-2-methyl-1-phenylpropan-1-one hydrochloride

Cat. No.: B3056167
CAS No.: 6946-08-3
M. Wt: 199.68 g/mol
InChI Key: MJRLYMIYCURXSZ-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-1-phenylpropan-1-one hydrochloride is a hydrochloride salt of a substituted propanone derivative. Its structure features a phenyl group at the C1 position, an amino group (-NH₂), and a methyl group (-CH₃) at the C2 position. The hydrochloride salt enhances stability and solubility, making it relevant in pharmaceutical and synthetic chemistry contexts .

Properties

IUPAC Name

2-amino-2-methyl-1-phenylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-10(2,11)9(12)8-6-4-3-5-7-8;/h3-7H,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRLYMIYCURXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482228
Record name 2-Amino-2-methyl-1-phenylpropan-1-one--hydrogen chloride (1/1)
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Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6946-08-3
Record name NSC53147
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Record name 2-Amino-2-methyl-1-phenylpropan-1-one--hydrogen chloride (1/1)
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Record name 2-amino-2-methyl-1-phenylpropan-1-one hydrochloride
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Preparation Methods

Reductive Amination Using Sodium Cyanoborohydride

Reductive amination is a cornerstone method for synthesizing primary and secondary amines from ketones. For 2-amino-2-methyl-1-phenylpropan-1-one hydrochloride, the reaction begins with 2-methyl-1-phenylpropan-1-one as the ketone precursor. Ammonium acetate serves as the ammonia source, while sodium cyanoborohydride (NaBH3CN) acts as the selective reducing agent.

Procedure :

  • Reaction Setup : Dissolve 2-methyl-1-phenylpropan-1-one in a methanol-ammonium acetate buffer (pH ~6.5).
  • Reduction : Add NaBH3CN incrementally under nitrogen at room temperature.
  • Workup : After 36 hours, acidify with hydrochloric acid to precipitate the free base as its hydrochloride salt.

Key Observations :

  • The reaction proceeds via imine intermediacy, with NaBH3CN selectively reducing the Schiff base without attacking the ketone moiety.
  • Yields depend on the stoichiometry of ammonium acetate and the rate of NaBH3CN addition. Excess reagent improves conversion but risks side reactions.

Grignard Reagent-Based Synthesis of the Ketone Precursor

The ketone precursor, 2-methyl-1-phenylpropan-1-one, is synthesized via a Grignard reaction followed by oxidation. This method, adapted from industrial protocols for analogous alcohols, ensures scalability.

Procedure :

  • Grignard Formation : React chlorobenzene with magnesium in tetrahydrofuran (THF) under inert conditions.
  • Nucleophilic Addition : Introduce acetone to the Grignard reagent to form 2-methyl-1-phenyl-1-propanol.
  • Oxidation : Treat the alcohol with pyridinium chlorochromate (PCC) to oxidize the secondary alcohol to the ketone.

Optimization :

  • Temperature Control : Maintaining reflux (65°C) during Grignard formation minimizes side products.
  • Catalyst Selection : PCC offers superior selectivity over chromium-based oxidants, avoiding over-oxidation to carboxylic acids.

Hydrochloride Salt Formation

Conversion of the free base to the hydrochloride salt enhances stability and solubility.

Procedure :

  • Acidification : Dissolve the free base in isopropanol and slowly add concentrated HCl to pH 3.
  • Crystallization : Cool the mixture to induce precipitation, followed by recrystallization in acetone.

Critical Parameters :

  • Solvent Choice : Isopropanol minimizes salt dissociation during acidification.
  • pH Control : Maintaining pH ≤3 ensures complete protonation of the amine group.

Comparative Analysis of Preparation Methods

Table 1: Performance Metrics of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h) Scalability
Reductive Amination 65–72 ≥95 36 Moderate
Grignard-Oxidation 70–78 90–93 48 High

Trade-offs :

  • Reductive Amination : Superior purity but slower due to prolonged reaction times.
  • Grignard-Oxidation : Higher scalability but requires stringent anhydrous conditions.

Industrial-Scale Considerations

For bulk production, the Grignard-oxidation route is favored despite its complexity. Key modifications include:

  • Continuous Flow Systems : Enhance safety and yield by minimizing exposure to reactive intermediates.
  • In-Situ Quenching : Directly oxidize the alcohol intermediate without isolation, reducing processing time.

Emerging Methodologies and Innovations

Recent advances explore enzymatic reductive amination and flow chemistry to improve efficiency. For example, immobilized transaminases show promise in catalyzing the amine formation step under mild conditions, though substrate specificity remains a limitation.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-1-phenylpropan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include ketones, secondary amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of complex organic molecules, facilitating the development of new compounds with desired properties .

Biology

  • Enzyme Mechanisms and Protein Interactions : It is utilized in studies examining enzyme activity and protein interactions, providing insights into biochemical pathways and cellular functions .

Medicine

  • Pharmaceutical Intermediate : The compound is important in the pharmaceutical industry as an intermediate for synthesizing various therapeutic agents, including stimulants and other medicinal compounds .

Industry

  • Production of Fine Chemicals : It finds applications in the production of specialty chemicals used across different industrial sectors, including materials science and manufacturing .

Biochemical Analysis

The compound exhibits significant biochemical properties:

  • Molecular Mechanism : It interacts with various biomolecules, potentially influencing cell signaling pathways, gene expression, and metabolic processes .
  • Transport and Distribution : Its interaction with transporters or binding proteins affects its distribution within biological systems.

Case Study 1: Enzyme Interaction Studies

Research has demonstrated that this compound can modulate enzyme activities. For instance, studies have shown its effects on specific enzyme kinetics, revealing its potential as an inhibitor or activator depending on the context of use.

Case Study 2: Pharmaceutical Development

In pharmaceutical research, this compound has been pivotal in developing new medications targeting neurological disorders. Its role as an intermediate has facilitated the synthesis of compounds that modulate neurotransmitter levels, thereby influencing therapeutic outcomes .

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-1-phenylpropan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target molecule. The pathways involved include those related to neurotransmitter synthesis and degradation .

Comparison with Similar Compounds

Structural and Functional Differences

  • Chlorine substituents (e.g., in 2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride) increase molecular weight and may alter electronic properties, affecting binding in biological systems .
  • Synthesis Methods: Microwave-assisted synthesis (as described for 1-Aryl-2-dimethylaminomethyl-2-propen-1-one hydrochlorides) could improve yield and purity compared to conventional methods . Structural analogs are typically synthesized via nucleophilic substitution or condensation reactions, followed by hydrochloride salt formation .

Physicochemical and Pharmacological Properties

  • Solubility and Stability: Hydrochloride salts generally exhibit higher aqueous solubility than free bases. The methyl group in the target compound may reduce hygroscopicity compared to non-methylated analogs . Chlorinated derivatives (e.g., 2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride) may show altered solubility profiles due to increased lipophilicity .
  • Metabolism and excretion patterns of similar compounds (e.g., rapid renal clearance observed in ACNU analogs) suggest that structural modifications could influence pharmacokinetics .

Key Findings and Implications

  • Structural Flexibility: Minor changes in substituent positioning (e.g., amino group at C1 vs.
  • Synthetic Efficiency : Microwave irradiation methods offer advantages in synthesizing structurally complex analogs with higher yields .
  • Pharmacological Potential: Chlorine or methyl substituents may enhance stability or target affinity, warranting further investigation for therapeutic use .

Biological Activity

2-Amino-2-methyl-1-phenylpropan-1-one hydrochloride, commonly known as methamphetamine hydrochloride, is a synthetic compound with significant biological activity. This article delves into its biological properties, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on diverse research findings.

  • Chemical Formula : C10H14ClNO
  • Molecular Weight : 201.68 g/mol
  • CAS Number : 6946-08-3

This compound primarily acts as a central nervous system (CNS) stimulant. Its mechanism involves the following pathways:

  • Dopamine Release : The compound increases the release of dopamine in the brain, which is associated with pleasure and reward pathways. This effect is significantly stronger than that of other stimulants like amphetamine .
  • Inhibition of Reuptake : It inhibits the reuptake of norepinephrine and serotonin, leading to increased concentrations of these neurotransmitters in the synaptic cleft, which enhances mood and alertness .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : Rapidly absorbed when administered orally or via intravenous routes.
  • Distribution : Widely distributed throughout the body, crossing the blood-brain barrier due to its lipophilic nature.
  • Metabolism : Primarily metabolized in the liver through oxidative pathways.
  • Excretion : Excreted mainly via urine as metabolites and unchanged drug .

Toxicity and Safety

Research indicates that while this compound has therapeutic potential, it also poses risks for toxicity. Acute exposure can lead to:

  • CNS Effects : Anxiety, paranoia, hallucinations, and potential for addiction.
  • Cardiovascular Risks : Increased heart rate and blood pressure may lead to severe cardiovascular events .

Case Study 1: Therapeutic Use in ADHD

A study published in The American Journal of Psychiatry examined the efficacy of methamphetamine hydrochloride in treating attention-deficit/hyperactivity disorder (ADHD). The findings suggested that low doses improved attention and reduced impulsivity without significant adverse effects compared to traditional stimulants .

Case Study 2: Abuse Potential

Research conducted by the National Institute on Drug Abuse highlighted the high potential for abuse associated with methamphetamine hydrochloride. The study indicated that users often develop tolerance and dependence, leading to severe withdrawal symptoms upon cessation .

Comparative Biological Activity Table

CompoundMechanism of ActionTherapeutic UseToxicity Risk
This compoundDopamine release; reuptake inhibitionADHD treatmentHigh
AmphetamineDopamine release; reuptake inhibitionADHD; narcolepsyModerate
CocaineDopamine reuptake inhibitionLocal anestheticHigh

Q & A

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Look for the amine proton signal at δ 8.2–8.5 ppm (broad, exchangeable) and aromatic protons (δ 7.2–7.8 ppm, multiplet). The methyl groups adjacent to the amine appear as singlets at δ 1.4–1.6 ppm .
    • ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 195–205 ppm, while quaternary carbons near the amine group appear at δ 50–60 ppm .
  • IR Spectroscopy : Stretching vibrations for N–H (3300–3500 cm⁻¹) and C=O (1680–1720 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with the molecular formula (C₁₁H₁₅ClNO, exact mass 220.09) .

How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

Advanced Research Question
DFT calculations (e.g., B3LYP/6-31G* level) can model:

  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions, such as the amine group’s electron density, to predict reactivity in substitution or oxidation reactions .
  • Frontier Molecular Orbitals : HOMO-LUMO gaps (~5 eV) correlate with kinetic stability; narrower gaps suggest higher reactivity toward electrophiles .
  • Solvation Effects : Include implicit solvent models (e.g., PCM) to simulate aqueous reactivity, critical for biological activity predictions .

What strategies are effective in resolving contradictory data when analyzing by-products during the synthesis of hydrochloride salts of amino ketones?

Advanced Research Question

  • Chromatographic Separation : Use reverse-phase HPLC with C18 columns (acetonitrile/water gradient) to isolate impurities. Compare retention times against reference standards (e.g., EP/BP pharmacopeial guidelines) .
  • Mass Spectrometry Imaging : Localize by-products in reaction mixtures (e.g., dimeric impurities at m/z 450–500) .
  • Kinetic Analysis : Monitor reaction intermediates via in situ FTIR to identify conditions favoring undesired pathways (e.g., over-reduction) .

How can researchers evaluate the in vitro biological activity of this compound, and what assay validation steps are necessary?

Advanced Research Question

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-labeled compounds) to measure affinity for targets like serotonin transporters (IC₅₀ values < 1 µM indicate high potency) .
  • Cell Viability Assays : Validate using MTT assays on HEK293 or neuronal cell lines, ensuring ≤10% cytotoxicity at therapeutic concentrations .
  • Assay Validation :
    • Specificity : Test against structurally related compounds (e.g., 2-methylpropan-1-amine hydrochloride) to confirm selectivity .
    • Reproducibility : Perform triplicate runs with positive/negative controls (e.g., sertraline for serotonin reuptake inhibition) .

What computational methods are recommended for analyzing the stability of this compound under varying pH conditions?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Simulate protonation states at physiological pH (7.4) and acidic conditions (pH 2.0) to assess salt dissociation .
  • pKa Prediction : Use software like MarvinSuite to estimate amine group pKa (~9.5), indicating stability in acidic environments .
  • Degradation Pathways : Identify hydrolysis-prone bonds (e.g., C–N near the carbonyl) via transition state modeling .

How can researchers mitigate challenges in crystallizing this compound for X-ray diffraction studies?

Advanced Research Question

  • Solvent Screening : Test polar aprotic solvents (DMSO, DMF) and mixed systems (ethanol/water) to optimize crystal growth .
  • Temperature Gradients : Slow cooling (0.1°C/min) from saturation points enhances lattice formation .
  • Additive Use : Introduce trace ionic liquids (e.g., 1-ethyl-3-methylimidazolium chloride) to reduce amorphous aggregation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-2-methyl-1-phenylpropan-1-one hydrochloride
Reactant of Route 2
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2-Amino-2-methyl-1-phenylpropan-1-one hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.